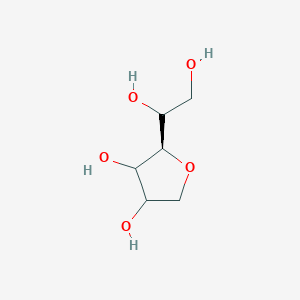

(2R)-2-(1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol

Description

(2R)-2-(1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol is a chiral tetrahydrofuran derivative characterized by a fused diol and a 1,2-dihydroxyethyl side chain. Its IUPAC name reflects its stereochemistry, with hydroxyl groups at positions 3 and 4 of the tetrahydrofuran ring and an additional (R)-configured 1,2-dihydroxyethyl substituent at position 2. This compound is a key structural motif in several biologically active molecules and industrial surfactants.

- Chemical Formula: C₆H₁₂O₅

- Molecular Weight: 164.16 g/mol

- CAS Number: 100402-56-0 (as part of sorbitan derivatives) .

- Applications: Acts as a precursor for surfactants like sorbitan monooleate (Span 80) and sorbitan monopalmitate (Span 40) . Serves as a structural component in pharmaceutical impurities related to SGLT2 inhibitors (e.g., empagliflozin, dapagliflozin) .

Properties

Molecular Formula |

C6H12O5 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2R)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3?,4?,5?,6-/m1/s1 |

InChI Key |

JNYAEWCLZODPBN-LTQQEKPISA-N |

Isomeric SMILES |

C1C(C([C@H](O1)C(CO)O)O)O |

Canonical SMILES |

C1C(C(C(O1)C(CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

1,4-Anhydro-d-mannitol can be synthesized through the intramolecular dehydration of d-mannitol. This process typically involves high-temperature water (523–573 K) without the addition of acid catalysts . Another method involves the reductive cleavage of glycosidic linkages in perallylated carbohydrates using triethylsilane, followed by deallylation with a PdCl2-CuCl2-activated charcoal system . These methods yield high-purity 1,4-Anhydro-d-mannitol from various carbohydrate sources such as glucose, mannose, and sucrose.

Chemical Reactions Analysis

1,4-Anhydro-d-mannitol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it back to d-mannitol or other reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Ether Formation and Ring-Closure: It is used to study reaction mechanisms involving ether formations and ring-closure reactions in polyols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution and ether formation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Anhydro-d-mannitol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Anhydro-d-mannitol involves its ability to form cyclic ethers, which is useful for understanding the dynamics and kinetics of dehydration reactions . In biological systems, it inhibits gluconeogenesis and has been shown to extend the lifespan of cells by affecting cellular aging processes . The exact molecular targets and pathways involved are still under investigation, but its effects on cellular metabolism and longevity are well-documented.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs in pharmaceuticals, agrochemicals, and surfactants. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Structural Comparisons

Pharmaceutical Derivatives :

- The (2R)-2-(1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol backbone is modified in SGLT2 inhibitor impurities (e.g., empagliflozin, dapagliflozin) with additions like chlorophenyl or fluorophenyl groups . These substitutions enhance metabolic stability but reduce polarity compared to the parent compound .

- In contrast, 5-fluorouridine replaces the dihydroxyethyl chain with a fluorinated pyrimidine, enhancing antifungal activity but increasing toxicity .

Surfactant Derivatives :

Research Findings and Data

Table 2: Key Research Insights

| Parameter | (2R)-2-(1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol | 5-Fluorouridine | Dapagliflozin Impurity B | Span 80 |

|---|---|---|---|---|

| Water Solubility | High (due to diol groups) | Moderate | Low | Insoluble |

| LogP | -1.2 | -0.8 | 2.5 | 4.9 |

| Thermal Stability | Decomposes at 150°C | Stable to 200°C | Stable to 180°C | Stable to 250°C |

| Toxicity (LD50, oral) | Not classified | 320 mg/kg (rat) | 450 mg/kg (rat) | Non-toxic |

Biological Activity

(2R)-2-(1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol, also known as GB50203, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

The compound is characterized by its tetrahydrofuran ring with hydroxyl groups that contribute to its reactivity and biological interactions. Its chemical structure can be represented as follows:

This structure allows for various interactions with biological macromolecules, influencing its activity in different biological assays.

Biological Activity Overview

Research indicates that (2R)-2-(1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol exhibits several biological activities:

- Antiproliferative Effects : Preliminary studies suggest that the compound may have antiproliferative properties against various cancer cell lines. For instance, glycosidase inhibitors have been linked to potential treatments for tumor metastasis, suggesting a similar pathway for this compound .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, including glycosidases. This activity is crucial in understanding its role in metabolic pathways and potential therapeutic applications .

Case Studies and Experimental Data

-

Antiproliferative Activity :

- A study evaluated the effects of (2R)-2-(1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol on human cancer cell lines such as U87-MG and HepG2. The results indicated that the compound exhibited significant growth inhibition at varying concentrations.

These findings suggest that the compound could potentially serve as a lead for developing new anticancer agents.Cell Line IC50 (μM) U87-MG 15.6 HepG2 22.3 -

Mechanism of Action :

- The mechanism by which (2R)-2-(1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol exerts its effects may involve the modulation of signaling pathways related to cell proliferation and apoptosis. Further studies are needed to elucidate these pathways fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.